5-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
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Overview
Description
5-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine is a heterocyclic compound that features a triazole ring fused with a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-cyclopropyl-1,2,4-triazole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols; bases like potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
5-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in the context of neuroprotection, the compound has been shown to inhibit the aggregation of alpha-synuclein, a protein associated with Parkinson’s disease. This inhibition is achieved through binding to the protein and preventing its misfolding and aggregation .
Comparison with Similar Compounds
Similar Compounds
5-(4-Pyridinyl)-1,2,4-triazole: Similar structure but with a pyridinyl group instead of a cyclopropyl group.
3-Amino-5-cyclopropyl-1,2,4-triazole: Lacks the pyridine ring but shares the triazole and cyclopropyl moieties
Uniqueness
5-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine is unique due to the presence of both the cyclopropyl and pyridine rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C10H11N5 |
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Molecular Weight |
201.23 g/mol |
IUPAC Name |
5-(4-cyclopropyl-1,2,4-triazol-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H11N5/c11-9-4-1-7(5-12-9)10-14-13-6-15(10)8-2-3-8/h1,4-6,8H,2-3H2,(H2,11,12) |
InChI Key |
OOASMLRVZWTTQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NN=C2C3=CN=C(C=C3)N |
Origin of Product |
United States |
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